3-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
3-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound featuring multiple functional groups, including a benzo[d]oxazol-2(3H)-one core, a piperidine ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
Formation of the Benzo[d]oxazol-2(3H)-one Core: This step involves the cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative under acidic conditions to form the benzo[d]oxazol-2(3H)-one ring.
Synthesis of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring is synthesized by reacting a hydrazide with a carboxylic acid derivative, typically under dehydrating conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using a piperidine derivative and an appropriate leaving group.
Final Coupling: The thiophene moiety is coupled to the oxadiazole ring through a series of cross-coupling reactions, such as Suzuki or Stille coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the benzo[d]oxazol-2(3H)-one core, potentially leading to ring opening or hydrogenation products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced oxadiazole derivatives, hydrogenated benzo[d]oxazol-2(3H)-one.
Substitution Products: Various piperidine derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the oxadiazole and thiophene rings suggests potential bioactivity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, owing to its conjugated system and heterocyclic rings.
Mechanism of Action
The mechanism of action of 3-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can act as a hydrogen bond acceptor, while the thiophene and piperidine rings provide hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3-(2-oxo-2-(3-((3-(furan-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one: Similar structure but with a furan ring instead of a thiophene ring.
3-(2-oxo-2-(3-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of 3-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, may enhance its electronic properties and potential bioactivity compared to similar compounds with different heterocyclic rings.
This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[2-oxo-2-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c26-19(12-25-16-5-1-2-6-17(16)28-21(25)27)24-8-3-4-14(11-24)10-18-22-20(23-29-18)15-7-9-30-13-15/h1-2,5-7,9,13-14H,3-4,8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWRAFGHKVDJDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C3=CC=CC=C3OC2=O)CC4=NC(=NO4)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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